Arginylphenylalaninamide
Overview
Description
Arginylphenylalaninamide is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as 2-amino-5-carbamimidamido-N-[1-(C-hydroxycarbonimidoyl)-2-phenylethyl]pentanimidic acid .
Physical And Chemical Properties Analysis
Arginylphenylalaninamide has a molecular weight of 320.39 g/mol . Its physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Scientific Research Applications
Antifungal Applications : Research has revealed that cationic amino acid-based surfactants derived from arginylphenylalaninamide exhibit potent antifungal activity. These surfactants, including variants based on phenylalanine-arginine and tryptophan-arginine, were found to be effective against fluconazole-resistant Candida species. They work by altering cell membrane permeability and causing mitochondrial damage, leading to cell death via apoptosis. Furthermore, these compounds can disperse biofilms of Candida spp. at low concentrations, making them promising candidates for combating fungal resistance and microbial biofilms. This study was conducted at the Drug Research and Development Center, Federal University of Ceará, Fortaleza, CE, Brazil, and the Department of Surfactants and Nanobiotechnology, IQAC-CSIC, Barcelona, Spain.
Gel Synthesis and Characterization : Another notable application involves the synthesis and characterization of thermo-sensitive gels using a compound derived from arginylphenylalaninamide. The study explored the incorporation of phenolated alkali lignin into NIPAAm to create a lignin-based gel. The process involves the formation of graft copolymerization, where the lignin radical reacts with NIPAAm. This lignin-based gel exhibits improved thermal stability and can be tuned for specific applications by controlling the lignin content and crosslinking density. The introduction of lignin into the gel structure enhances its mechanical strength and modifies its pore size, making it potentially useful for applications like selective concentration and separation of substances.
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWLVDDIOZTJI-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955942 | |
Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginylphenylalaninamide | |
CAS RN |
34388-59-5 | |
Record name | Arginylphenylalaninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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